2,5-Anhydro-3,4-dibenzyl-D-glucitol
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Overview
Description
2,5-Anhydro-3,4-dibenzyl-D-glucitol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes hydroxymethyl and phenylmethoxy groups attached to an oxolane ring. Its molecular formula is C20H24O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups followed by the formation of the oxolane ring through cyclization reactions. The reaction conditions often involve the use of protecting groups such as benzyl or phenylmethoxy to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Anhydro-3,4-dibenzyl-D-glucitol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2,5-Anhydro-3,4-dibenzyl-D-glucitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Anhydro-3,4-dibenzyl-D-glucitol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and phenylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Anhydro-3,4-dibenzyl-D-glucitol: Similar in structure but with different functional groups or stereochemistry.
This compound: Another compound with similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c21-11-17-19(23-13-15-7-3-1-4-8-15)20(18(12-22)25-17)24-14-16-9-5-2-6-10-16/h1-10,17-22H,11-14H2/t17-,18+,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFBDFJFARWGD-IYWMVGAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@H]2OCC3=CC=CC=C3)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458898 |
Source
|
Record name | [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129115-89-5 |
Source
|
Record name | [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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